N-(Dimethyl-tert-butyl-silyl)oxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dimethyl-tert-butyl-silyl)oxybenzamide: is a chemical compound that belongs to the class of silyl ethers. It is characterized by the presence of a tert-butyl-dimethylsilyl group attached to an oxybenzamide structure. This compound is often used in organic synthesis, particularly as a protecting group for hydroxyl functionalities due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Dimethyl-tert-butyl-silyl)oxybenzamide typically involves the reaction of benzamide with tert-butyl-dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized conditions for higher yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: N-(Dimethyl-tert-butyl-silyl)oxybenzamide undergoes various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols.
Reduction: The compound can be reduced under specific conditions to yield the corresponding alcohol.
Substitution: The silyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the silyl group.
Major Products Formed:
Oxidation: Silanols and benzamide derivatives.
Reduction: Alcohols and silyl-free benzamides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(Dimethyl-tert-butyl-silyl)oxybenzamide is widely used as a protecting group in organic synthesis. It helps in the selective protection of hydroxyl groups, allowing for multi-step synthesis without interference from reactive hydroxyl functionalities .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions. It is also explored for its potential in drug delivery systems due to its stability and biocompatibility .
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as a protecting group is crucial in the synthesis of complex molecules .
Mechanism of Action
The mechanism by which N-(Dimethyl-tert-butyl-silyl)oxybenzamide exerts its effects is primarily through the formation of stable silyl ethers. The tert-butyl-dimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This stability is due to the strong Si-O bond and the bulky nature of the tert-butyl group, which prevents nucleophilic attack .
Comparison with Similar Compounds
Trimethylsilyl ethers (TMS): Less stable compared to tert-butyl-dimethylsilyl ethers.
Triisopropylsilyl ethers (TIPS): More sterically hindered but less commonly used.
tert-Butyldiphenylsilyl ethers (TBDPS): Similar stability but bulkier and used for more demanding protection.
Uniqueness: N-(Dimethyl-tert-butyl-silyl)oxybenzamide stands out due to its optimal balance of stability and ease of removal. The tert-butyl-dimethylsilyl group provides sufficient steric protection while being removable under mild acidic conditions, making it versatile for various synthetic applications .
Properties
CAS No. |
82475-72-7 |
---|---|
Molecular Formula |
C13H21NO2Si |
Molecular Weight |
251.40 g/mol |
IUPAC Name |
N-[tert-butyl(dimethyl)silyl]oxybenzamide |
InChI |
InChI=1S/C13H21NO2Si/c1-13(2,3)17(4,5)16-14-12(15)11-9-7-6-8-10-11/h6-10H,1-5H3,(H,14,15) |
InChI Key |
SGHFVSFJRLBGOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)ONC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.